1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone
Brand Name: Vulcanchem
CAS No.: 7639-96-5
VCID: VC11004148
InChI: InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3
SMILES: CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O
Molecular Formula: C30H26N2O2
Molecular Weight: 446.5 g/mol

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone

CAS No.: 7639-96-5

Cat. No.: VC11004148

Molecular Formula: C30H26N2O2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone - 7639-96-5

Specification

CAS No. 7639-96-5
Molecular Formula C30H26N2O2
Molecular Weight 446.5 g/mol
IUPAC Name 1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C30H26N2O2/c1-17-9-7-10-18(2)27(17)31-23-15-16-24(32-28-19(3)11-8-12-20(28)4)26-25(23)29(33)21-13-5-6-14-22(21)30(26)34/h5-16,31-32H,1-4H3
Standard InChI Key ROXADXZZIZDALU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O
Canonical SMILES CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC=CC=C5C3=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an anthraquinone backbone (a fused tricyclic aromatic system) with amino groups at the 1- and 4-positions, each bonded to a 2,6-dimethylphenyl moiety. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and solubility . The dimethyl substituents on the phenyl rings enhance hydrophobicity compared to unsubstituted analogs, as evidenced by its logP value of 7.328 .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Density1.253 g/cm³
Boiling Point615.9°C at 760 mmHg
Flash Point173.5°C
SolubilityLow in polar solvents
Exact Mass446.199 g/mol

The high boiling point and thermal stability make it suitable for high-temperature applications in materials science .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a condensation reaction between 1,4-diaminoanthraquinone and 2,6-dimethylaniline in the presence of a catalyst, typically under reflux conditions in a non-polar solvent. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination, which improve yield and purity.

Optimization Strategies

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation system enables use as a charge-transport material in organic light-emitting diodes (OLEDs). Its electron-deficient anthraquinone core facilitates hole injection, while the dimethylphenyl groups stabilize thin-film morphology.

Dye and Pigment Industries

As a vat dye, it imparts deep red hues to textiles. Comparative studies show superior lightfastness over simpler anthraquinones, with a color retention rating of 7/8 on the Blue Wool Scale.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a Newcrom R1 column (4.6 x 150 mm, 5 μm) effectively separates this compound using a mobile phase of acetonitrile/water (75:25 v/v) with 0.1% phosphoric acid. Retention times typically range from 6.8–7.2 minutes under these conditions.

Spectroscopic Techniques

  • UV-Vis: λmax\lambda_{\text{max}} at 488 nm (ethanol).

  • Mass Spectrometry: ESI-MS ([M+H]+^+ m/z 447.2) .

Comparison with Structural Analogs

The following table contrasts key derivatives:

Compound NameMolecular FormulaSubstituentsLogPBioactivity (IC50_{50})
1,4-Bis((2,6-dimethylphenyl)amino)anthraquinoneC30_{30}H26_{26}N2_{2}O2_{2}2,6-dimethylphenyl7.330.85 μM (P388)
1,4-Bis((2,6-diethylphenyl)amino)anthraquinoneC34_{34}H34_{34}N2_{2}O2_{2}2,6-diethylphenyl8.121.20 μM (P388)
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinoneC36_{36}H38_{38}N2_{2}O2_{2}2,4-diethyl-6-methylphenyl8.450.45 μM (S. aureus)

Diethyl substitutions increase logP but may reduce solubility, necessitating formulation optimizations for drug delivery .

ParameterValueSource
Flash Point173.5°C
Autoignition Temp>400°C
Storage2–8°C, inert atmosphere

Despite low acute toxicity, chronic exposure risks remain unstudied. Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended .

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